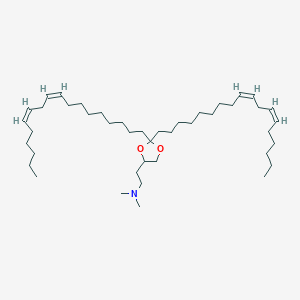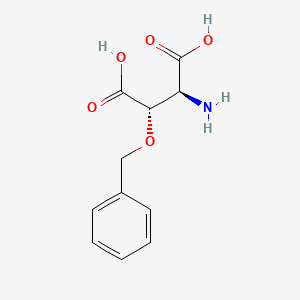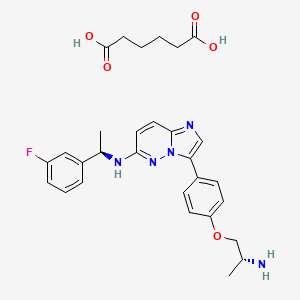
泰瑞沙
描述
AB-106: 塔雷克替尼 (DS-6051b) 是一种口服酪氨酸激酶抑制剂。 它在临床前显示出对 ROS1 (受体酪氨酸激酶 ROS1) 和 NTRK (神经营养因子受体酪氨酸激酶) 等多种靶点的有效活性 。它主要关注抑制 ROS1 和 NTRK,使其成为靶向治疗的有希望的候选药物。
科学研究应用
AB-106 的多功能性涵盖各个科学学科:
化学: 研究人员探索其反应性、稳定性和潜在的衍生物。
生物学: AB-106 对细胞信号通路和细胞过程的影响。
医学: 临床试验评估其对 ROS1 驱动的癌症的疗效。
工业: 公司正在研究其在药物开发中的应用。
作用机制
AB-106 的机制涉及抑制 ROS1 和 NTRK 激酶。通过结合到其活性位点,它破坏下游信号通路,阻止肿瘤生长。正在进行进一步的研究以发现额外的分子靶点和通路。
安全和危害
Taletrectinib has demonstrated meaningful clinical efficacy and was well tolerated in patients with ROS1 positive NSCLC . The most common treatment-related adverse events (TRAEs) include diarrhea, nausea, vomiting, transaminase elevation, anemia, neutrophil count decrease, etc. were Grade 1 or 2, and the most common AEs (below 10%) were ALT/AST increased but reversible .
未来方向
Taletrectinib has the potential to improve progression-free survival (PFS) based on its greater potency against ROS1+ tumors and high CNS penetration . By selectively inhibiting ROS1 wild-type and its resistant mutations over TRKB, Taletrectinib has a better safety profile with minimal CNS-related AEs compared to other ROS1+ inhibitors . The ongoing TRUST-II study is a global phase II study of Taletrectinib, which is enrolling patients in North America, Europe, and Asia .
生化分析
Biochemical Properties
Taletrectinib plays a crucial role in biochemical reactions by inhibiting the activity of specific tyrosine kinases. It interacts with enzymes such as ROS1, NTRK1, NTRK2, and NTRK3, with IC50 values of 0.207 nM, 0.622 nM, 2.28 nM, and 0.98 nM, respectively . These interactions inhibit the phosphorylation of downstream signaling proteins, thereby disrupting the signaling pathways that promote tumor growth and survival .
Cellular Effects
Taletrectinib exerts significant effects on various cell types and cellular processes. In ROS1-positive and NTRK-positive cancer cells, Taletrectinib inhibits cell proliferation and induces apoptosis. It influences cell signaling pathways by blocking the activation of downstream effectors such as AKT and ERK, which are critical for cell survival and proliferation . Additionally, Taletrectinib affects gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes .
Molecular Mechanism
The molecular mechanism of Taletrectinib involves its binding to the ATP-binding site of ROS1 and NTRK kinases, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of tyrosine residues on target proteins, disrupting downstream signaling pathways that are essential for tumor cell growth and survival . Taletrectinib also inhibits ROS1 G2032R and other Crizotinib-resistant ROS1 mutants, making it effective against resistant cancer types .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Taletrectinib have been observed to change over time. The compound demonstrates high stability and sustained activity in vitro and in vivo. Long-term studies have shown that Taletrectinib maintains its inhibitory effects on ROS1 and NTRK kinases, leading to prolonged suppression of tumor growth . Resistance mutations such as ROS1 L2086F can emerge over time, necessitating combination therapies or alternative treatments .
Dosage Effects in Animal Models
The effects of Taletrectinib vary with different dosages in animal models. At lower doses, Taletrectinib effectively inhibits tumor growth without significant toxicity. At higher doses, dose-limiting toxicities such as increased transaminases and gastrointestinal disturbances have been observed . The maximum tolerated dose (MTD) in clinical studies has been determined to be 800 mg once daily .
Metabolic Pathways
Taletrectinib is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes for metabolism. It is primarily metabolized by CYP3A4, leading to the formation of various metabolites . The compound’s metabolism can affect its pharmacokinetics and efficacy, and co-administration with CYP3A4 inhibitors or inducers can alter its therapeutic outcomes .
Transport and Distribution
Taletrectinib is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It has been shown to cross the blood-brain barrier, making it effective against central nervous system (CNS) metastases . Taletrectinib’s distribution is influenced by its binding to plasma proteins and its interaction with efflux transporters such as P-glycoprotein .
Subcellular Localization
The subcellular localization of Taletrectinib is primarily within the cytoplasm, where it interacts with its target kinases. Taletrectinib’s activity is not significantly affected by post-translational modifications or targeting signals, allowing it to effectively inhibit ROS1 and NTRK kinases within the cytoplasmic compartment .
准备方法
合成路线和反应条件: AB-106 的合成制备涉及特定的化学反应。虽然确切的细节是专有的,但研究人员已经开发出有效的路线来合成这种化合物。这些方法通常包括偶联反应、环化反应和官能团转化。
工业生产方法: AB-106 的工业生产涉及扩大合成过程以满足商业需求。制药公司优化反应条件、纯化步骤和安全协议。特定的工业方法仍然保密。
化学反应分析
反应类型: AB-106 经历各种化学转化:
氧化: 氧化过程修饰官能团。
还原: 还原反应减少特定部分。
取代: 取代反应用另一个官能团取代一个官能团。
氧化: AB-106 可能与高锰酸钾或过氧化氢等氧化剂反应。
还原: 氢化铝锂或氢气等还原剂可以还原 AB-106。
取代: AB-106 可以使用叠氮化钠或卤代烷等试剂进行亲核取代。
主要产物: 这些反应中形成的主要产物取决于具体的起始原料和反应条件。需要详细的研究才能充分阐明这些产物。
相似化合物的比较
AB-106 因其独特的特性而脱颖而出。 它与其他 ROS1/NTRK 抑制剂(如克唑替尼和恩曲替尼)具有相似性 。这些化合物共同推动了癌症治疗的精准医学。
属性
IUPAC Name |
3-[4-[(2R)-2-aminopropoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O/c1-15(25)14-30-20-8-6-17(7-9-20)21-13-26-23-11-10-22(28-29(21)23)27-16(2)18-4-3-5-19(24)12-18/h3-13,15-16H,14,25H2,1-2H3,(H,27,28)/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVHTYMYEMEBPX-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC(C)C4=CC(=CC=C4)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)N[C@H](C)C4=CC(=CC=C4)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1505514-27-1 | |
| Record name | Taletrectinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1505514271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TALETRECTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4141180YD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


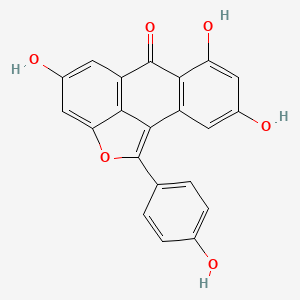
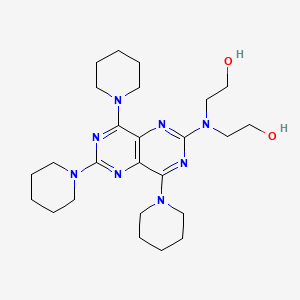

![2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B607133.png)
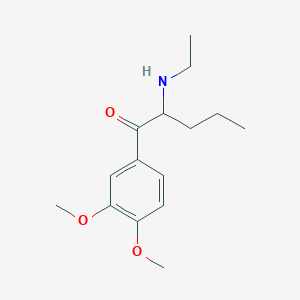
![(E)-6-(Naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-3,4-dichlorobenzyl oxime](/img/structure/B607142.png)
![3-[[2-[4-(4-Tert-butylphenyl)phenoxy]acetyl]amino]benzoic acid](/img/structure/B607143.png)
